3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of chroman-4-one with dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dioxane. The reaction mixture is heated to a specific temperature, usually around 70°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the dimethylamino group .
Scientific Research Applications
3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating different diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylaminomethylene)-1-phenylprop-2-en-1-one
- 3-(Dimethylaminomethylene)-1-arylpropenone
- N,N-Dimethylenamino ketones
Uniqueness
Compared to similar compounds, 3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one stands out due to its unique chromanone structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)chromen-4-one |
InChI |
InChI=1S/C12H13NO2/c1-13(2)7-9-8-15-11-6-4-3-5-10(11)12(9)14/h3-7H,8H2,1-2H3 |
InChI Key |
GMSGZAPXOBAWPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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